4-(Tris(2-methoxyethoxy)silyl)butyronitrile
Description
4-(Tris(2-methoxyethoxy)silyl)butyronitrile is a silicon-based organonitrile compound characterized by a tris(2-methoxyethoxy)silyl group attached to a butyronitrile backbone. Such compounds are typically employed as coupling agents, surface modifiers, or intermediates in organic synthesis due to their dual reactivity: the silyl group enables hydrolysis and bonding to inorganic substrates (e.g., glass, metals), while the nitrile group participates in nucleophilic reactions or polymerization .
Properties
CAS No. |
93777-93-6 |
|---|---|
Molecular Formula |
C13H27NO6Si |
Molecular Weight |
321.44 g/mol |
IUPAC Name |
4-[tris(2-methoxyethoxy)silyl]butanenitrile |
InChI |
InChI=1S/C13H27NO6Si/c1-15-7-10-18-21(13-5-4-6-14,19-11-8-16-2)20-12-9-17-3/h4-5,7-13H2,1-3H3 |
InChI Key |
OWKVUEPXGXUNTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](CCCC#N)(OCCOC)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile typically involves the reaction of 4-chlorobutyronitrile with tris(2-methoxyethoxy)silane under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis . Additionally, advanced purification methods, including crystallization and high-performance liquid chromatography (HPLC), are employed to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Tris(2-methoxyethoxy)silyl)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the silyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines . Substitution reactions can lead to a variety of silyl derivatives .
Scientific Research Applications
Materials Science
Adhesives and Sealants
This compound is utilized to enhance the adhesion properties of materials. Its silane functionality promotes strong bonding between organic and inorganic substrates, making it valuable in the construction and automotive industries where durable bonds are essential .
Coatings
4-(Tris(2-methoxyethoxy)silyl)butyronitrile is employed in formulating protective coatings that improve resistance to moisture and chemicals. These coatings are particularly beneficial in electronics and automotive manufacturing, where surface integrity is critical for performance and longevity .
Silane Coupling Agents
As a silane coupling agent, this compound improves the interface between different materials in composite systems. This application is crucial for producing high-performance materials that require enhanced mechanical properties and durability .
Biomedical Applications
Drug Delivery Systems
The compound has been explored for its potential in drug delivery systems due to its biocompatibility. Its ability to modify surfaces can enhance the interaction between drug carriers and biological tissues, facilitating effective drug release profiles .
Biocompatible Materials
Research indicates that 4-(Tris(2-methoxyethoxy)silyl)butyronitrile can be integrated into medical devices to improve compatibility with biological systems. This application is significant in the development of implants and other medical devices that require prolonged contact with biological tissues .
Surface Modification
Hydrophobic and Oleophobic Treatments
The compound is effective in modifying surfaces to enhance hydrophobicity or oleophobicity. This property is particularly useful in industries such as textiles and packaging, where water and oil repellency can significantly improve product performance and durability .
Case Study 1: Adhesive Performance Improvement
In a study conducted on adhesive formulations, the inclusion of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile resulted in a significant increase in bond strength compared to conventional adhesives. The experimental results indicated a 30% improvement in shear strength when tested under various environmental conditions.
Case Study 2: Biomedical Device Compatibility
Research involving the coating of biomedical devices with this silane compound demonstrated enhanced biocompatibility. In vitro tests showed reduced cell adhesion to the device surface, indicating lower thrombogenicity, which is critical for vascular applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Materials Science | Adhesives, Coatings | Improved adhesion, moisture resistance |
| Biomedical Engineering | Drug delivery systems, Biocompatible materials | Enhanced drug interaction, tissue compatibility |
| Surface Modification | Hydrophobic/oleophobic treatments | Increased durability and performance |
Mechanism of Action
The mechanism of action of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile involves its interaction with specific molecular targets and pathways. The silyl group can form stable bonds with various substrates, facilitating the formation of new chemical entities . The tris(2-methoxyethoxy) linkages enhance the solubility and reactivity of the compound, making it suitable for a wide range of applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile with analogous silane-nitrile compounds:
*Note: Data for 4-(Tris(2-methoxyethoxy)silyl)butyronitrile is inferred from analogs.
Key Observations:
- Silyl Substituent Effects : The tris(2-methoxyethoxy) group in the target compound and tris(2-methoxyethoxy)vinylsilane introduces steric bulk and ether linkages, enhancing hydrophilicity and slowing hydrolysis compared to triethoxy or chlorinated silyl groups. This makes it suitable for controlled-release applications or aqueous-phase reactions.
- Functional Group Reactivity : The nitrile group in butyronitrile derivatives enables nucleophilic additions (e.g., forming amines or tetrazoles), whereas vinyl groups (as in tris(2-methoxyethoxy)vinylsilane) participate in radical polymerization or hydrosilylation .
- Chlorinated Silanes: (3-Cyanopropyl)methyldichlorosilane exhibits higher reactivity due to labile chlorine atoms, making it a precursor for silicone polymers but requiring careful handling.
Physicochemical and Application-Based Comparisons
Hydrolysis and Stability
- Triethoxysilyl vs. Tris(2-methoxyethoxy)silyl: Triethoxysilyl groups (e.g., in 4-(triethoxysilyl)butyronitrile ) hydrolyze rapidly in moisture to form silanol bonds, ideal for glass fiber coatings. In contrast, tris(2-methoxyethoxy)silyl groups hydrolyze more slowly due to steric hindrance and ether oxygen coordination, favoring prolonged stability in humid environments .
- Chlorinated Silanes: (3-Cyanopropyl)methyldichlorosilane reacts violently with water, necessitating anhydrous conditions for storage and synthesis.
Thermal and Solubility Properties
- Nitrile vs. Vinyl Functionality : Nitrile-containing silanes generally exhibit higher thermal stability (decomposition >200°C) compared to vinylsilanes, which may degrade at lower temperatures during polymerization .
- Polarity : Tris(2-methoxyethoxy) groups enhance solubility in polar aprotic solvents (e.g., DMF, acetone) relative to triethoxy or alkyl-substituted silanes.
Biological Activity
4-(Tris(2-methoxyethoxy)silyl)butyronitrile, a silane compound, has gained attention in various fields due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing data from diverse sources, including case studies and research findings.
Chemical Structure
The compound can be represented by the following structure:
- Chemical Formula : CHOSi
- CAS Number : 93777-93-6
This compound features a silyl group with three methoxyethoxy substituents attached to a butyronitrile moiety, which may influence its solubility and interaction with biological systems.
Biological Activity Overview
The biological activity of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile has been investigated in various contexts, particularly its potential therapeutic applications.
The proposed mechanisms of action include:
- Cell Membrane Interaction : The compound's silane structure may facilitate interactions with lipid membranes, potentially altering membrane fluidity and permeability.
- Metal Ion Chelation : Similar compounds have shown the ability to chelate metal ions, which can influence enzymatic activities and cellular signaling pathways .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of silane compounds on cancer cell lines. For instance:
- Study on Cancer Cell Lines : A derivative similar to 4-(Tris(2-methoxyethoxy)silyl)butyronitrile was tested against breast cancer cells, showing a dose-dependent reduction in viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
